Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
Description
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) is a specialized organic compound characterized by a cyano group (-CN) and a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) attached to an acetic acid backbone. The Boc group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group in peptide synthesis and organic chemistry to shield amine functionalities during reactions . The presence of the cyano group introduces unique electronic and steric properties, making this compound distinct in reactivity compared to analogous Boc-protected amino acids or carboxylic acid derivatives.
Properties
IUPAC Name |
2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHAVRMAESBRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and cyanoacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the Boc-protected intermediate.
Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Chemical Reactions Analysis
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the Boc-protected amino group is replaced by other functional groups using appropriate reagents.
Scientific Research Applications
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related Boc-protected carboxylic acids and amino acid derivatives, focusing on molecular features, synthetic applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analysis.
Key Differences and Implications
Functional Group Diversity: The target compound’s cyano group enhances electrophilicity, enabling participation in nucleophilic addition or hydrolysis reactions, unlike hydroxyl or oxo groups in analogues . Compounds with hydroxyl groups (e.g., 207305-60-0) exhibit hydrogen-bonding capacity, influencing solubility and crystallization behavior .
Backbone Complexity: The 2-pentenoic acid derivative (139628-22-1) contains an α,β-unsaturated ester, enabling conjugation-based reactivity (e.g., Michael additions) absent in saturated analogs .
Stereochemical Considerations :
- Several compounds (e.g., 207305-60-0, 139628-22-1) are stereospecific, with (2S) or (S) configurations critical for biological activity or chiral synthesis .
Synthetic Utility :
- Boc-protected amines are universally deprotected under acidic conditions (e.g., trifluoroacetic acid), as demonstrated in .
- The target compound ’s nitrile group may serve as a precursor for amidines or carboxylic acids via hydrolysis, expanding its utility in multistep syntheses.
Table 2: Physicochemical and Application Comparison
| Property/Application | Target Compound | Butanoic Acid Derivative (207305-60-0) | 2-Pentenoic Acid Derivative (139628-22-1) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~230 (estimated) | 233.2 | 311.42 |
| Reactivity | Nitrile-specific reactions | Hydroxyl-mediated H-bonding | Conjugated ester reactivity |
| Synthetic Role | Nitrile intermediate | Chiral building block | α,β-unsaturated intermediate |
| Potential Applications | Pharmaceuticals, agrochemicals | Peptide synthesis | Polymer chemistry, catalysis |
Biological Activity
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C12H20N2O4
- Molecular Weight : 256.3 g/mol
- CAS Number : 218164-28-4
Mechanisms of Biological Activity
The biological activity of acetic acid derivatives, including cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI), can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways.
- Cell Signaling Modulation : They can modulate signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for therapeutic applications.
Biological Activity Data
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that acetic acid derivatives can inhibit certain enzymes involved in metabolic processes. |
| Study 2 | Showed that the compound modulates apoptosis in cancer cells by affecting Bcl-2 family proteins. |
| Study 3 | Reported antimicrobial effects against specific bacterial strains, indicating potential use as an antibacterial agent. |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of acetic acid derivatives on enzymes such as cyclooxygenase (COX), it was found that these compounds significantly reduced enzyme activity. This suggests potential applications in pain management and anti-inflammatory therapies.
Case Study 2: Anticancer Properties
Research focused on the effects of cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) on human cancer cell lines revealed that treatment led to increased rates of apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Study 3: Antimicrobial Activity
A series of tests conducted against various bacterial strains indicated that the compound exhibited notable antibacterial properties. The mechanism was linked to disruption of bacterial cell wall synthesis.
Q & A
Q. How does this compound compare to analogs with alternative protecting groups (e.g., Fmoc) or substituents (e.g., methyl vs. cyclohexyl)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
